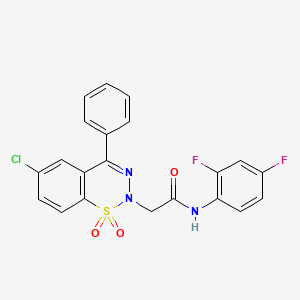

![molecular formula C19H15FN4OS B2893037 4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine CAS No. 955966-79-7](/img/structure/B2893037.png)

4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

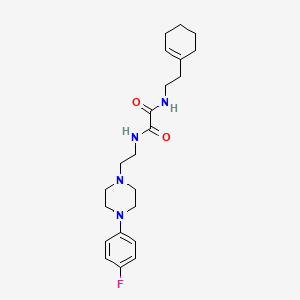

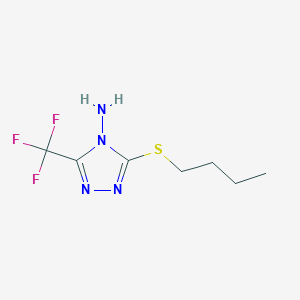

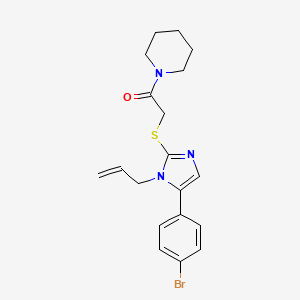

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl and methoxyphenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings in the fluorophenyl and methoxyphenyl groups would contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the presence of other reactants. The fluorophenyl and methoxyphenyl groups could potentially undergo further substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

One study involves the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives. These compounds were screened for their in vitro antimicrobial activity, showing excellent activity in some derivatives compared to others. This research highlights the potential of such compounds in developing antimicrobial agents (Puthran et al., 2019).

Inhibition of 5-Lipoxygenase

Another study presents the methoxytetrahydropyrans as a new series of selective and orally potent 5-lipoxygenase inhibitors. These compounds demonstrated significant inhibition of leukotriene synthesis, suggesting their potential use in treating inflammatory conditions (Crawley et al., 1992).

Functional Modification of Hydrogels

Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various aliphatic and aromatic amines, including 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide and 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl) benzene sulfonamide, demonstrated increased thermal stability and promising biological activities. These findings suggest applications in medical fields (Aly & El-Mohdy, 2015).

Synthesis of Diamides

A study on the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid indicates the potential application of these compounds in developing pharmaceutical agents with specific biological activities (Agekyan & Mkryan, 2015).

Reductive Amination and Derivatives Synthesis

Research detailing the reductive amination of specific pyrazole carbaldehydes and the subsequent synthesis of secondary amines showcases the versatility of these compounds in synthesizing biologically active molecules (Bawa, Ahmad, & Kumar, 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4OS/c1-25-15-8-4-13(5-9-15)17-11-26-19(23-17)24-18(21)16(10-22-24)12-2-6-14(20)7-3-12/h2-11H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVDWBBWZFSOBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]thiane-4-carboxylate](/img/structure/B2892958.png)

![2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine](/img/structure/B2892959.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2892963.png)

![N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2892964.png)

![2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2892965.png)

![2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile](/img/structure/B2892973.png)

![7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2892977.png)